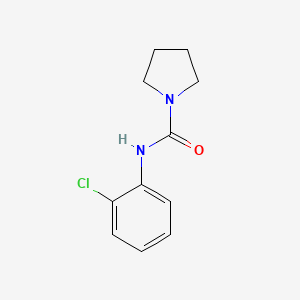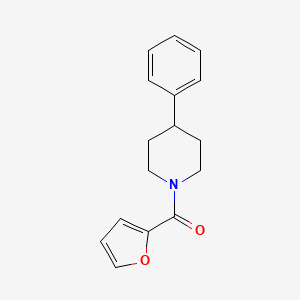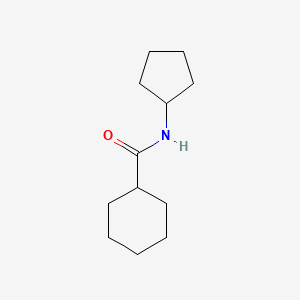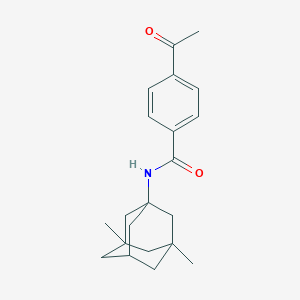![molecular formula C14H17N3O3S2 B7558249 N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide, also known as STB, is a small molecule that has been studied for its potential as a therapeutic agent in various diseases. STB has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to have various biochemical and physiological effects. In cancer cells, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to protect against oxidative stress and reduce inflammation. In inflammatory diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to reduce inflammation and inhibit the migration of immune cells to inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively easy to synthesize and purify. However, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide research. One direction is to further investigate its potential as a therapeutic agent in cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to develop more potent and selective N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide analogs that can overcome its limitations in solubility and bioavailability. Additionally, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide can potentially be used in combination with other therapeutic agents to enhance their effectiveness.
Méthodes De Synthèse
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde, followed by the reaction of the resulting product with butyric anhydride and sulfanilamide. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. In cancer, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to have neuroprotective properties and can potentially be used to treat diseases such as Alzheimer's and Parkinson's. In inflammatory diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to have anti-inflammatory properties and can potentially be used to treat diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-2-3-13(18)17-14-16-9-11(21-14)8-10-4-6-12(7-5-10)22(15,19)20/h4-7,9H,2-3,8H2,1H3,(H2,15,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBFZYRIOFLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)

![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)


![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)



![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)